molecular formula C8H18SSi B13802999 (3-Trimethylsilylpropyl) vinyl sulfide CAS No. 6984-29-8

(3-Trimethylsilylpropyl) vinyl sulfide

Cat. No.: B13802999
CAS No.: 6984-29-8
M. Wt: 174.38 g/mol
InChI Key: VXOAPUIMMKQAFU-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)propyl(vinyl)sulfide is an organosilicon compound characterized by the presence of a trimethylsilyl group, a propyl chain, and a vinyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)propyl(vinyl)sulfide typically involves the reaction of 3-(Trimethylsilyl)propyl chloride with sodium sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Trimethylsilyl)propyl(vinyl)sulfide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)propyl(vinyl)sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the vinyl sulfide moiety to a thioether.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trimethylsilyl)propyl(vinyl)sulfide has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties.

    Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(Trimethylsilyl)propyl(vinyl)sulfide exerts its effects involves the interaction of the vinyl sulfide moiety with various molecular targets. The trimethylsilyl group can act as a protecting group, enhancing the stability of the compound during chemical reactions. The propyl chain provides flexibility, allowing the compound to interact with different molecular environments.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)propyl chloride: Similar in structure but lacks the vinyl sulfide moiety.

    Vinyltrimethylsilane: Contains a vinyl group and a trimethylsilyl group but lacks the propyl chain and sulfide moiety.

    3-(Trimethylsilyl)propylamine: Contains a propyl chain and a trimethylsilyl group but has an amine group instead of a vinyl sulfide moiety.

Uniqueness

3-(Trimethylsilyl)propyl(vinyl)sulfide is unique due to the combination of the trimethylsilyl group, propyl chain, and vinyl sulfide moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, materials science, and potentially in biology and medicine.

Properties

CAS No.

6984-29-8

Molecular Formula

C8H18SSi

Molecular Weight

174.38 g/mol

IUPAC Name

3-ethenylsulfanylpropyl(trimethyl)silane

InChI

InChI=1S/C8H18SSi/c1-5-9-7-6-8-10(2,3)4/h5H,1,6-8H2,2-4H3

InChI Key

VXOAPUIMMKQAFU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCSC=C

Origin of Product

United States

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